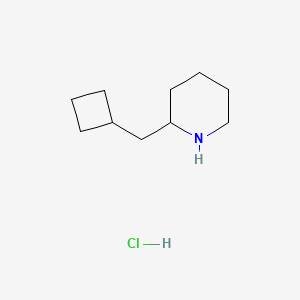
3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride
概要
説明
3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₃H₂₄ClNO₂ It is a derivative of butan-1-amine and features a furan ring substituted with a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride typically involves the following steps:
Furan Derivative Synthesis: The starting material, 5-methylfuran-2-carbaldehyde, is synthesized through the cyclization of appropriate precursors.
Amination Reaction: The aldehyde group is then converted to an amine group through reductive amination using an amine source and a reducing agent.
Methylation: The resulting amine is methylated to introduce the 3,3-dimethyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or the amine group is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed:
Oxidation Products: 3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine carboxylic acid, 3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine ketone.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted furans and amines.
科学的研究の応用
3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound can be utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research.
類似化合物との比較
3-(5-methyl-2-furyl) butanal: A related compound used as a flavoring agent.
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one:
Uniqueness: 3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of the 3,3-dimethyl group and the 5-methylfuran-2-yl moiety
特性
IUPAC Name |
3,3-dimethyl-1-(5-methylfuran-2-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.ClH/c1-8-5-6-10(13-8)9(12)7-11(2,3)4;/h5-6,9H,7,12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEDQHHTWVYDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Oxan-4-yl)methyl]piperidine hydrochloride](/img/structure/B1432867.png)






![3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432880.png)






